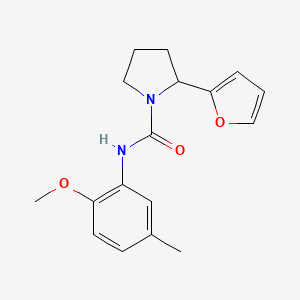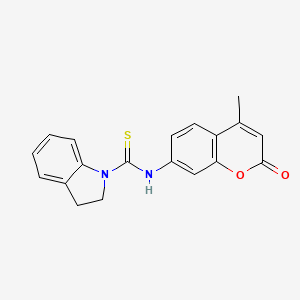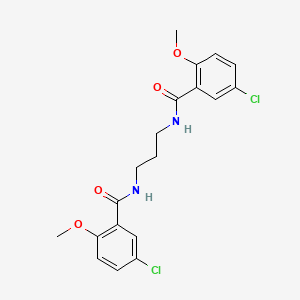![molecular formula C17H16F3NO3 B4750679 3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B4750679.png)
3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide
Übersicht
Beschreibung
3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide, also known as TFP, is a chemical compound that has been synthesized for scientific research purposes. It is a potent and selective antagonist of the human G protein-coupled receptor GPR40, which is involved in glucose homeostasis and insulin secretion.
Wissenschaftliche Forschungsanwendungen
3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide has been used in scientific research to study the role of GPR40 in glucose homeostasis and insulin secretion. It has been shown to inhibit GPR40 activation by free fatty acids and improve glucose tolerance in animal models of diabetes. 3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide has also been used to investigate the potential therapeutic benefits of GPR40 antagonists in the treatment of type 2 diabetes.
Wirkmechanismus
3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide acts as a competitive antagonist of GPR40, binding to the receptor and preventing the activation of downstream signaling pathways. GPR40 is expressed in pancreatic beta cells and plays a role in the regulation of insulin secretion in response to glucose and free fatty acids. By inhibiting GPR40 activation, 3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide can improve glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to reduce plasma glucose and insulin levels in response to glucose challenge. 3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide has no significant effects on body weight or food intake.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide is a potent and selective antagonist of GPR40, making it a valuable tool for studying the role of this receptor in glucose homeostasis and insulin secretion. However, its use is limited by its low solubility in water and its potential for off-target effects. Careful dose-response studies are necessary to ensure that any observed effects are due to specific inhibition of GPR40.
Zukünftige Richtungen
Future research on 3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide could focus on its potential therapeutic benefits in the treatment of type 2 diabetes. Studies could investigate the effects of long-term 3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide treatment on glucose homeostasis and insulin sensitivity in animal models of diabetes. Additionally, the development of more potent and selective GPR40 antagonists could lead to the discovery of new treatments for diabetes and other metabolic disorders.
Eigenschaften
IUPAC Name |
3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3/c1-12-4-2-3-5-15(12)23-11-10-16(22)21-13-6-8-14(9-7-13)24-17(18,19)20/h2-9H,10-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJDJTKTBHAXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCC(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4750601.png)
![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4750604.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-phenylthiourea](/img/structure/B4750612.png)
![methyl 3-chloro-6-({3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4750616.png)
![1-(2-furylmethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4750623.png)
![1-(4-chlorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4750635.png)


![5-[(3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4750655.png)
![N-[2-(isobutyrylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B4750658.png)
![N-{2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4750661.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B4750673.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4750701.png)